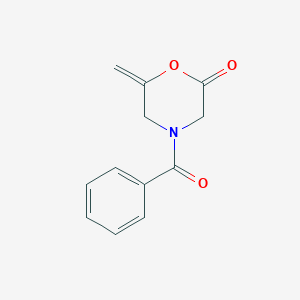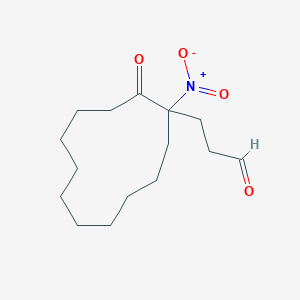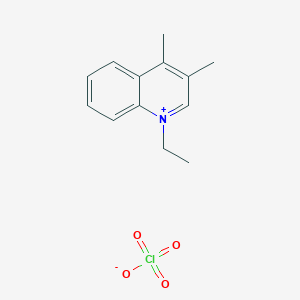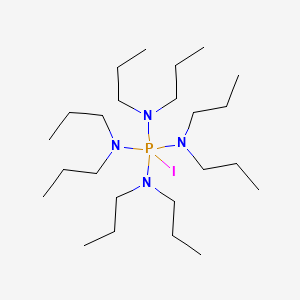
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H23NSi, and it has a molecular weight of 185.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism by which N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.
N-tert-Butylmethylamine: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is unique due to its combination of the tert-butyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and various industrial applications .
Propriétés
| 81634-49-3 | |
Formule moléculaire |
C10H23NSi |
Poids moléculaire |
185.38 g/mol |
Nom IUPAC |
2-methyl-N-(3-trimethylsilylprop-2-enyl)propan-2-amine |
InChI |
InChI=1S/C10H23NSi/c1-10(2,3)11-8-7-9-12(4,5)6/h7,9,11H,8H2,1-6H3 |
Clé InChI |
BTDKXRFIKFUDFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








